molecular formula C24H28N2O2 B3921174 N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide

Cat. No. B3921174
M. Wt: 376.5 g/mol
InChI Key: PWIXNOJQJZTTGN-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as a potential anticancer drug due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription. However, recent research has also revealed its potential in treating other diseases such as neurodegenerative disorders.

Mechanism of Action

N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, this compound reduces the production of ribosomes, which are essential for cell growth and proliferation. Cancer cells, which have higher rates of protein synthesis and cell division, are particularly sensitive to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway. It also induces nucleolar stress, which leads to the activation of the ATM/ATR pathway, another key pathway involved in DNA damage response. These effects ultimately lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This makes it a promising candidate for targeted cancer therapy. However, this compound has also been shown to have off-target effects on other cellular processes, which may limit its clinical use. Additionally, this compound is a complex molecule that requires multiple steps for its synthesis, which may make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research on N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide. One area of interest is its potential in treating neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). This compound has been shown to improve survival and motor function in mouse models of these diseases by reducing the levels of toxic RNA transcripts. Another area of interest is the development of combination therapies that target both RNA polymerase I and other cellular processes involved in cancer growth and proliferation. Finally, further research is needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects.

Scientific Research Applications

N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a common feature of many types of cancer. In preclinical studies, this compound has demonstrated efficacy against a range of cancer types, including breast, ovarian, and pancreatic cancers.

properties

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-17-8-12-19(13-9-17)16-22(24(28)25-21-6-4-3-5-7-21)26-23(27)20-14-10-18(2)11-15-20/h8-16,21H,3-7H2,1-2H3,(H,25,28)(H,26,27)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIXNOJQJZTTGN-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Reactant of Route 3
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Reactant of Route 4
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Reactant of Route 6
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.